2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-6-yl]acetamide
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Overview
Description
Starting Material: 2-hydroxybenzaldehyde
Reagents: Methyl iodide, base (e.g., potassium carbonate)
Conditions: Reflux in an organic solvent such as acetone
Reaction: 2-hydroxybenzaldehyde is alkylated with methyl iodide in the presence of a base to form the benzofuran moiety.
Coupling Reaction
Reagents: Coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Conditions: Room temperature in an organic solvent such as dichloromethane
Reaction: The quinazolinone core and benzofuran moiety are coupled together using a coupling agent to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-6-yl]acetamide typically involves multi-step organic reactions
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Preparation of Quinazolinone Core
Starting Material: Anthranilic acid
Reagents: Phosgene, ammonia
Conditions: Reflux in an organic solvent such as toluene
Reaction: Anthranilic acid reacts with phosgene to form isatoic anhydride, which is then treated with ammonia to yield the quinazolinone core.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Oxidizing agents such as potassium permanganate or hydrogen peroxide
Conditions: Aqueous or organic solvent, room temperature to reflux
Products: Oxidized derivatives of the quinazolinone or benzofuran moieties
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Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride
Conditions: Organic solvent, room temperature to reflux
Products: Reduced derivatives of the quinazolinone or benzofuran moieties
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Substitution
Reagents: Nucleophiles such as amines or thiols
Products: Substituted derivatives at the quinazolinone or benzofuran moieties
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Solvents: Dichloromethane, acetone, toluene
Major Products
The major products formed from these reactions are typically oxidized, reduced, or substituted derivatives of the original compound, which may have different pharmacological properties.
Scientific Research Applications
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Medicinal Chemistry
Anticancer Agents: The compound’s structure suggests potential activity against cancer cells, making it a candidate for anticancer drug development.
Antimicrobial Agents: The quinazolinone and benzofuran moieties are known for their antimicrobial properties.
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Biological Studies
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, useful in studying enzyme function and regulation.
Receptor Binding: Potential to bind to specific receptors, aiding in the study of receptor-ligand interactions.
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Industrial Applications
Chemical Synthesis: Used as an intermediate in the synthesis of other complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of 2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-6-yl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide: Lacks the benzofuran moiety, potentially altering its biological activity.
N-(3-methyl-2-(phenylcarbonyl)-1-benzofuran-6-yl)acetamide: Lacks the quinazolinone core, which may affect its pharmacological properties.
Uniqueness
2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-6-yl]acetamide is unique due to the combination of the quinazolinone and benzofuran moieties, which may confer distinct biological activities and therapeutic potential compared to similar compounds.
Properties
Molecular Formula |
C26H19N3O5 |
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Molecular Weight |
453.4 g/mol |
IUPAC Name |
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide |
InChI |
InChI=1S/C26H19N3O5/c1-15-18-12-11-17(13-21(18)34-24(15)23(31)16-7-3-2-4-8-16)27-22(30)14-29-25(32)19-9-5-6-10-20(19)28-26(29)33/h2-13H,14H2,1H3,(H,27,30)(H,28,33) |
InChI Key |
OEVYHOLFYIKCOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)CN3C(=O)C4=CC=CC=C4NC3=O)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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